molecular formula C15H14FNO3S B15155871 2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide

2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide

Cat. No.: B15155871
M. Wt: 307.3 g/mol
InChI Key: FFOYUAWRQNMJPI-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide is an organic compound that features a sulfonyl group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with N-methyl-N-phenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide is unique due to its specific combination of a fluorophenyl ring and a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14FNO3S

Molecular Weight

307.3 g/mol

IUPAC Name

2-(2-fluorophenyl)sulfonyl-N-methyl-N-phenylacetamide

InChI

InChI=1S/C15H14FNO3S/c1-17(12-7-3-2-4-8-12)15(18)11-21(19,20)14-10-6-5-9-13(14)16/h2-10H,11H2,1H3

InChI Key

FFOYUAWRQNMJPI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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